molecular formula C11H22BrNO2 B028196 tert-Butyl (6-bromohexyl)carbamate CAS No. 142356-33-0

tert-Butyl (6-bromohexyl)carbamate

Cat. No.: B028196
CAS No.: 142356-33-0
M. Wt: 280.2 g/mol
InChI Key: NXQXVXILNVTMNA-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromohexyl)carbamate: is an organic compound with the molecular formula C11H22BrNO2. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules. The compound is characterized by the presence of a tert-butyl carbamate group and a bromohexyl chain, making it a versatile building block in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (6-bromohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl (6-hydroxyhexyl)carbamate. This intermediate is then treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-bromohexyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromohexyl chain can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide, while reaction with potassium thiolate yields the corresponding thiol.

    Deprotection: The major product is the free amine after removal of the tert-butyl carbamate group.

Scientific Research Applications

tert-Butyl (6-bromohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (6-bromohexyl)carbamate depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In deprotection reactions, the tert-butyl carbamate group is cleaved under acidic conditions, releasing the free amine.

Comparison with Similar Compounds

tert-Butyl (6-bromohexyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (6-chlorohexyl)carbamate: Similar structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity.

    tert-Butyl (6-iodohexyl)carbamate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.

    tert-Butyl (6-fluorohexyl)carbamate: Contains a fluorine atom, which is less reactive than bromine in nucleophilic substitution reactions.

Each of these compounds has unique properties and reactivity, making them suitable for different applications in organic synthesis and research.

Properties

IUPAC Name

tert-butyl N-(6-bromohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXVXILNVTMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583411
Record name tert-Butyl (6-bromohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142356-33-0
Record name tert-Butyl (6-bromohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142356-33-0
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Synthesis routes and methods

Procedure details

To a stirred solution of compound 2 (1 g, 4.61 mmol) in toluene (30 mL) were added Ph3P (1.81 g, 6.91 mmol) and CBr4 (2.29 g, 6.91 mmol) at RT under inert atmosphere and stirred for 3 h. The mixture was diluted with water (50 mL) and extracted with EtOAc (3×60 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to obtain the crude. The crude was purified (silica gel; 20% EtOAc/hexanes) to afford compound 3 (1 g, 78%) as colorless oil. 1H NMR (400 MHz, CDCl3): δ 4.51 (br s, 1H), 3.40 (t, J=6.8 Hz, 2H), 3.13-3.08 (m, 2H), 1.89-1.82 (m, 2H), 1.52-1.42 (m, 13H), 1.37-1.31 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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